molecular formula C17H22O10 B1365600 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside CAS No. 34272-02-1

2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside

Cat. No. B1365600
CAS RN: 34272-02-1
M. Wt: 386.3 g/mol
InChI Key: HKGFUJKLPCRVFW-NQNKBUKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside is a carbohydrate . It is an oligosaccharide that contains a glucose molecule with four acetyl groups at the 2 position .


Synthesis Analysis

The synthesis of 2,3,4,6-tetra-O-acetyl-ß-d-glucopyranoside 2 has been described in detail, from 1,2,3,4,6-penta-O-acetyl-ß-d-glucopyranose 1 and propargyl alcohol in the presence of boron trifluoride etherate .


Molecular Structure Analysis

The molecular formula of 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside is C17H22O10 . Its molecular weight is 386.35 g/mol .


Chemical Reactions Analysis

The primary alcoholyses of this compound proceed by an SN1 mechanism . An increase in the time-independent fraction of α-glucopyranoside as an apparent function of alcohol size for the primary alcoholyses is attributed to a steric factor . An SN2 mechanism is suggested for the secondary alcoholyses .


Physical And Chemical Properties Analysis

The melting point of 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside is 114-117 °C (lit.) .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • It's used as a raw material in synthesizing bioactive agents. A practical method for its synthesis involving β-d-glucose pentaacetate and allyl alcohol has been developed, which is efficient, safe, and cost-effective for large-scale preparation (Yuasa & Yuasa, 2004).
    • It plays a role in polymerization processes, particularly in creating chiral π-conjugated polymers. Its polymerization with transition metal catalysts yields polymers with significant electrical conductivity (Gal et al., 2005).
  • Application in Carbohydrate Chemistry :

    • It's instrumental in the synthesis of thiosaccharides, a class of compounds with potential biological significance. A methodology using 2-propynyl beta-d-glucopyranoside tetraacetate has been developed for creating thiodisaccharides (Aversa et al., 2005).
    • It's used in the synthesis of fluorine-containing natural compounds and their analogues, which have applications in various biochemical processes (Lin et al., 1990).
  • Biochemical Applications :

    • The compound has found use in the synthesis of acetal-α-glucosides, which are significant as enzyme inhibitors and cytostatics in cancer treatment (Tietze et al., 1987).
    • It is a key component in the creation of various N-gluconyl derivatives of diosgenyl 2-amino-2-deoxy-D-glucopyranoside, which are explored for their biochemical applications (Norkowska et al., 2014).
  • Role in Glycochemistry :

    • Its derivatives are used in the preparation of phenylpropenoid β-d-glucopyranoside congeners, which have potential applications in glycochemistry and pharmacology (Kishida & Akita, 2005).

Safety And Hazards

There is no hazardous surcharge associated with this product . It is for research use only and not for human or veterinary use .

Future Directions

Given its therapeutic abilities, future research could explore its potential applications in the treatment of inflammation, immune modulation, cancer containment, and neuroprotection .

properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-prop-2-ynoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O10/c1-6-7-22-17-16(26-12(5)21)15(25-11(4)20)14(24-10(3)19)13(27-17)8-23-9(2)18/h1,13-17H,7-8H2,2-5H3/t13-,14-,15+,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGFUJKLPCRVFW-NQNKBUKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCC#C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC#C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455607
Record name 2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside

CAS RN

34272-02-1
Record name 2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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